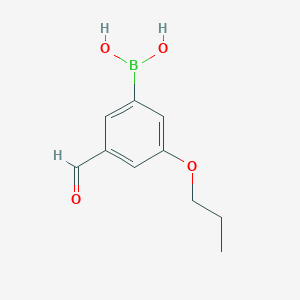

(3-Formyl-5-propoxyphenyl)boronic acid

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

(3-formyl-5-propoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BO4/c1-2-3-15-10-5-8(7-12)4-9(6-10)11(13)14/h4-7,13-14H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPQVVDQADAGQCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)OCCC)C=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90584728 | |

| Record name | (3-Formyl-5-propoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90584728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871125-80-3 | |

| Record name | B-(3-Formyl-5-propoxyphenyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=871125-80-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Formyl-5-propoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90584728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Formyl-5-propoxyphenylboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(3-Formyl-5-propoxyphenyl)boronic acid chemical properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Formyl-5-propoxyphenyl)boronic acid, with the CAS number 871125-80-3, is a multifunctional organic compound that holds significant potential in the fields of medicinal chemistry and materials science.[1] Its structure incorporates three key functional groups: a boronic acid moiety, a formyl (aldehyde) group, and a propoxy group on a phenyl ring. This unique combination makes it a versatile building block for the synthesis of complex molecules. The boronic acid group is a cornerstone of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds. The aldehyde functionality serves as a reactive handle for a variety of chemical transformations, including reductive amination and oxidation, while the propoxy group modulates the compound's lipophilicity and electronic properties.[1] This guide provides a comprehensive overview of the known chemical properties, a general synthetic approach, and the potential applications of this compound.

Core Chemical Properties

Currently, detailed experimental data for this compound is not extensively available in public literature. The following tables summarize the available computed data for the target compound and experimental data for structurally related analogs to provide a predictive overview of its physicochemical and spectroscopic properties.

Physicochemical Properties

| Property | This compound | 3-Formylphenylboronic acid (Analog) | (3-Propoxyphenyl)boronic acid (Analog) |

| CAS Number | 871125-80-3[1] | 87199-16-4[2] | 149557-18-6[3] |

| Molecular Formula | C₁₀H₁₃BO₄[4] | C₇H₇BO₃[2] | C₉H₁₃BO₃[3] |

| Molecular Weight | 208.02 g/mol | 149.94 g/mol [2] | 180.01 g/mol [3] |

| Appearance | Predicted: White to off-white solid | Off-white powder[5] | Not specified |

| Melting Point | Not available | 109-113 °C[5] | Not available |

| Boiling Point | Not available | Not available | Not available |

| Solubility | Predicted to be soluble in polar organic solvents like ethyl acetate, dichloromethane, and chloroform.[6] Low solubility in water is expected, a common characteristic of arylboronic acids.[7] | Soluble in most polar organic solvents.[8] | Not specified |

| pKa | Predicted to be in the range of 8-9, typical for arylboronic acids.[9] | ~8.86 (experimental for phenylboronic acid)[9] | Not specified |

| Stability | Stable under normal conditions. Sensitive to hydrolysis, especially in aqueous solutions. The pinacol ester form is generally more stable for storage.[6] | Stable under normal conditions. May form anhydrides (boroxines) upon dehydration.[5] | Stable under normal conditions. |

Spectroscopic Data

| Spectroscopy | This compound (Predicted/Computed) | 3-Formylphenylboronic acid (Analog - Experimental) |

| ¹H NMR | Predicted chemical shifts (ppm) in CDCl₃: Aromatic protons (δ 7.0-8.0), Aldehyde proton (δ ~10.0), Propoxy group protons (δ 4.0, 1.8, 1.0), Boronic acid protons (broad singlet, δ 5.0-8.0). | ¹H NMR spectra are publicly available and show characteristic peaks for the aromatic, aldehyde, and boronic acid protons.[10] |

| ¹³C NMR | Predicted chemical shifts (ppm): Aromatic carbons (δ 110-160), Aldehyde carbon (δ ~190), Propoxy group carbons (δ ~70, 22, 10). The carbon attached to boron may not be observed or may be broad. | Spectra are available and show expected resonances. |

| IR (Infrared) | Predicted characteristic peaks (cm⁻¹): O-H stretch (boronic acid, broad, ~3300), C-H stretch (aromatic and aliphatic, ~3100-2800), C=O stretch (aldehyde, ~1700), C=C stretch (aromatic, ~1600, 1450), B-O stretch (~1350). | FT-IR spectra show characteristic peaks for the functional groups.[2] |

| Mass Spectrometry | Monoisotopic Mass: 208.09068 Da.[4] Predicted Collision Cross Section ([M+H]⁺): 142.8 Ų.[4] | Exact Mass: 150.0488242 Da.[2] |

| ¹¹B NMR | A single broad resonance is expected in the range of δ 28-30 ppm, characteristic of a trigonal planar boronic acid.[11] | δ ~28 ppm.[11] |

Experimental Protocols

General Synthesis of this compound

Reaction Scheme:

Detailed Steps:

-

Protection of the Aldehyde:

-

3-Bromo-5-propoxybenzaldehyde is reacted with ethylene glycol in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) in a solvent like toluene. The water formed is removed azeotropically using a Dean-Stark apparatus to drive the reaction to completion, yielding the corresponding 1,3-dioxolane protected compound.

-

-

Formation of the Organometallic Reagent:

-

Method A (Grignard Reagent): The protected aryl bromide is dissolved in an anhydrous ether solvent such as tetrahydrofuran (THF). Magnesium turnings are added, and the reaction is initiated (e.g., with a small crystal of iodine or by gentle heating). The reaction mixture is stirred until the magnesium is consumed, forming the Grignard reagent.

-

Method B (Organolithium Reagent): The protected aryl bromide is dissolved in an anhydrous ether solvent like THF or diethyl ether and cooled to a low temperature (typically -78 °C) under an inert atmosphere (e.g., argon or nitrogen). An alkyllithium reagent, such as n-butyllithium, is added dropwise, and the mixture is stirred to allow for lithium-halogen exchange.

-

-

Borylation:

-

The freshly prepared organometallic reagent is cooled to -78 °C. A trialkyl borate, such as trimethyl borate or triisopropyl borate, is added dropwise. The reaction mixture is allowed to warm slowly to room temperature and stirred for several hours or overnight.

-

-

Hydrolysis and Deprotection:

-

The reaction is quenched by the slow addition of an aqueous acid solution (e.g., 1 M HCl). This hydrolyzes the borate ester to the boronic acid and simultaneously removes the acetal protecting group. The mixture is stirred vigorously for a few hours to ensure complete deprotection.

-

-

Work-up and Purification:

-

The product is extracted into an organic solvent such as ethyl acetate. The organic layers are combined, washed with water and brine, and then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel to afford pure this compound.

-

Visualizations

Synthetic Utility and Potential Reactions

The following diagram illustrates the key chemical transformations and potential applications of this compound, highlighting its versatility as a synthetic intermediate.

Caption: Synthetic pathways and applications of this compound.

This technical guide provides a summary of the currently available information on this compound. As a promising building block, further research into its experimental properties and applications is warranted to fully unlock its potential in drug discovery and materials science.

References

- 1. This compound | 871125-80-3 | Benchchem [benchchem.com]

- 2. 3-Formylphenylboronic acid | C7H7BO3 | CID 2734356 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (3-Propoxyphenyl)boronic acid | C9H13BO3 | CID 3691230 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. PubChemLite - 3-formyl-5-propoxyphenylboronic acid (C10H13BO4) [pubchemlite.lcsb.uni.lu]

- 5. 3-Formylphenylboronic acid = 95 87199-16-4 [sigmaaldrich.com]

- 6. 5-Formyl-2-methylphenylboronic acid pinacol ester | Boronic Esters [frontierspecialtychemicals.com]

- 7. DSpace [kuscholarworks.ku.edu]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. mdpi.com [mdpi.com]

- 10. 3-Formylphenylboronic acid(87199-16-4) 1H NMR [m.chemicalbook.com]

- 11. par.nsf.gov [par.nsf.gov]

(3-Formyl-5-propoxyphenyl)boronic acid: A Versatile Building Block in Drug Discovery

CAS Number: 871125-80-3

(3-Formyl-5-propoxyphenyl)boronic acid is a specialized organic compound that has garnered significant interest among researchers and scientists in the field of drug development. Its unique trifunctional structure, featuring a boronic acid group, a formyl group, and a propoxy ether linkage on a phenyl ring, makes it a highly versatile building block for the synthesis of complex organic molecules and diverse chemical libraries. This technical guide provides an in-depth overview of its properties, synthesis, and key applications, with a focus on experimental protocols and its role in medicinal chemistry.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is crucial for its effective application in research and synthesis. The key quantitative data for this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 871125-80-3 | [1] |

| Molecular Formula | C₁₀H₁₃BO₄ | [2] |

| Molecular Weight | 208.02 g/mol | [1] |

| Appearance | Solid | [1] |

| Purity | ≥95% | |

| SMILES | O=Cc1cc(B(O)O)cc(OCCC)c1 | |

| InChI | InChI=1S/C10H13BO4/c1-2-6-15-10-7-8(4-5-14)3-9(12-13)11-10/h3-5,7,11,13-14H,2,6H2,1H3 |

Synthetic Methodologies

While specific, detailed peer-reviewed synthetic procedures for this compound are not extensively documented in readily available literature, its synthesis can be inferred from established methods for preparing similarly substituted phenylboronic acids.[1] A general and plausible synthetic route is outlined below. The synthesis typically starts from a readily available substituted bromophenol. The hydroxyl group is first protected, followed by the introduction of the propoxy and formyl groups. The final key step is the conversion of the bromo-substituent to the boronic acid moiety.

Caption: Plausible synthetic workflow for this compound.

Key Applications in Drug Discovery

The strategic placement of three distinct functional groups on the phenyl ring of this compound makes it a valuable tool in medicinal chemistry. These groups can be selectively manipulated to generate a wide array of derivatives for structure-activity relationship (SAR) studies.

Suzuki-Miyaura Cross-Coupling Reactions

The boronic acid moiety is a key participant in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[3][4] This reaction is a powerful method for forming carbon-carbon bonds, enabling the synthesis of biaryl and heteroaryl structures that are prevalent in many drug candidates. The presence of the formyl and propoxy groups is well-tolerated in these reactions, allowing for the creation of complex scaffolds.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

In a reaction vessel, dissolve the aryl halide (1.0 eq.), this compound (1.2 eq.), and a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.) in a suitable solvent system (e.g., a mixture of toluene, ethanol, and water).

-

Add a base (e.g., Na₂CO₃, 2.0 eq.).

-

Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

References

- 1. This compound | 871125-80-3 | Benchchem [benchchem.com]

- 2. PubChemLite - 3-formyl-5-propoxyphenylboronic acid (C10H13BO4) [pubchemlite.lcsb.uni.lu]

- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

An In-depth Technical Guide to (3-Formyl-5-propoxyphenyl)boronic acid: Structure, Properties, and Applications

(3-Formyl-5-propoxyphenyl)boronic acid is an organic compound with significant potential in medicinal chemistry and organic synthesis. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, and key applications, with a focus on its relevance to researchers, scientists, and drug development professionals.

Molecular Structure and Properties

This compound is a derivative of phenylboronic acid featuring both a formyl (aldehyde) and a propoxy functional group on the phenyl ring. The presence of these groups, in conjunction with the boronic acid moiety, imparts unique chemical reactivity and potential for biological interactions.

The molecular structure is confirmed by its chemical formula, C10H13BO4, and its structural identifiers, such as the SMILES string B(C1=CC(=CC(=C1)OCCC)C=O)(O)O and InChIKey MPQVVDQADAGQCM-UHFFFAOYSA-N.[1]

Physicochemical Data

| Property | This compound | 3-Formylphenylboronic acid | (3-Propoxyphenyl)boronic acid | (3,5-Diformylphenyl)boronic acid |

| CAS Number | 871125-80-3 | 87199-16-4 | 149557-18-6 | 480424-62-2 |

| Molecular Formula | C10H13BO4 | C7H7BO3 | C9H13BO3 | C8H7BO4 |

| Molecular Weight | 208.02 g/mol | 149.94 g/mol | 180.01 g/mol | 177.95 g/mol |

| Monoisotopic Mass | 208.09068 Da[1] | 150.0488242 Da | 180.0957744 Da[2] | Not Available |

| Melting Point | Not Available | 109-113 °C | Not Available | 255-259 °C (dec.)[3] |

Experimental Protocols

General Synthesis of Arylboronic Acids

A common method for the synthesis of arylboronic acids involves the reaction of an organometallic reagent (derived from an aryl halide) with a trialkyl borate, followed by acidic hydrolysis.[4] While a specific protocol for this compound is not detailed in the available literature, a general procedure is outlined below.

Materials:

-

Appropriately substituted aryl halide (e.g., 3-bromo-5-propoxybenzaldehyde)

-

Magnesium turnings or n-Butyllithium

-

Anhydrous solvent (e.g., THF, diethyl ether)

-

Trialkyl borate (e.g., trimethyl borate)

-

Aqueous acid (e.g., HCl, H2SO4)

Procedure:

-

Formation of the Organometallic Reagent: The aryl halide is reacted with either magnesium turnings to form a Grignard reagent or with n-butyllithium to form an organolithium compound in an anhydrous solvent under an inert atmosphere.

-

Reaction with Trialkyl Borate: The solution of the organometallic reagent is cooled to a low temperature (typically -78 °C) and the trialkyl borate is added dropwise.

-

Hydrolysis: After the reaction is complete, the mixture is warmed to room temperature and then quenched by the addition of an aqueous acid.

-

Work-up and Purification: The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The crude boronic acid is then purified, typically by recrystallization or chromatography.

A patent for the production of formylphenylboronic acids describes a process involving the reaction of a protected chlorobenzaldehyde with lithium, followed by reaction with a boron compound.[5]

Suzuki-Miyaura Cross-Coupling Reaction

This compound is a valuable building block in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds. This reaction is fundamental in the synthesis of complex organic molecules, including many pharmaceuticals.

Materials:

-

This compound

-

Aryl or vinyl halide/triflate

-

Palladium catalyst (e.g., Pd(PPh3)4)

-

Base (e.g., Na2CO3, K2CO3, K3PO4)

-

Solvent (e.g., toluene, THF, DMF, often with water)

Procedure:

-

To a reaction vessel under an inert atmosphere, add the aryl halide/triflate, this compound, palladium catalyst, and base.

-

Add the degassed solvent(s).

-

Heat the reaction mixture to the appropriate temperature (ranging from room temperature to reflux) and monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS).

-

Upon completion, cool the reaction to room temperature and perform an aqueous work-up.

-

Extract the product with an organic solvent. The combined organic layers are then washed, dried, and concentrated.

-

Purify the crude product by column chromatography or recrystallization.

Applications in Drug Development and Research

Phenylboronic acids and their derivatives are of significant interest in drug discovery due to their diverse biological activities. The boronic acid moiety can form reversible covalent bonds with diols, a feature present in many biological molecules, including sugars and some amino acid side chains.

Interaction with Cancer Cells

Phenylboronic acid derivatives have been shown to exhibit anti-cancer properties through various mechanisms. One prominent mechanism involves the interaction with sialic acids, which are often overexpressed on the surface of cancer cells.[6] This interaction can be pH-dependent, with stronger binding in the acidic tumor microenvironment.[6]

Furthermore, some studies have indicated that phenylboronic acids can inhibit key signaling pathways involved in cancer cell migration and proliferation. For instance, they have been shown to decrease the activity of the Rho family of GTP-binding proteins (RhoA, Rac1, and Cdc42) and their downstream targets in metastatic prostate cancer cells.[7]

The formyl group on this compound provides a reactive handle for further chemical modifications, allowing for its incorporation into more complex molecules or for conjugation to drug delivery systems. The propoxy group can influence the lipophilicity and pharmacokinetic properties of the molecule.

Visualizations

General Synthetic Workflow for Arylboronic Acids```dot

Caption: Experimental workflow for a Suzuki-Miyaura coupling.

Conceptual Signaling Pathway Interaction```dot

References

- 1. PubChemLite - 3-formyl-5-propoxyphenylboronic acid (C10H13BO4) [pubchemlite.lcsb.uni.lu]

- 2. (3-Propoxyphenyl)boronic acid | C9H13BO3 | CID 3691230 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ossila.com [ossila.com]

- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US20040049050A1 - Method for producing formylphenylboronic acids - Google Patents [patents.google.com]

- 6. Phenylboronic acid in targeted cancer therapy and diagnosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Phenylboronic acid is a more potent inhibitor than boric acid of key signaling networks involved in cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis Pathway for (3-Formyl-5-propoxyphenyl)boronic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide for the synthesis of (3-Formyl-5-propoxyphenyl)boronic acid, a valuable building block in medicinal chemistry and materials science. The presence of a boronic acid moiety allows for participation in Suzuki-Miyaura cross-coupling reactions, while the aldehyde group offers a site for further derivatization, making it a versatile intermediate for creating complex molecules.

The recommended synthetic strategy is a modern and efficient two-step process commencing from the commercially available precursor, 3-bromo-5-propoxybenzaldehyde. The core transformation is a palladium-catalyzed Miyaura borylation to form the stable pinacol boronate ester, followed by hydrolysis to yield the target boronic acid. This pathway is selected for its high functional group tolerance, operational simplicity, and good to excellent yields, avoiding the need for protecting the aldehyde group.

Overall Synthesis Scheme

The synthesis proceeds in two key steps:

-

Miyaura Borylation: 3-bromo-5-propoxybenzaldehyde is reacted with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst and a mild base to form the corresponding boronic acid pinacol ester.

-

Hydrolysis: The resulting pinacol ester is hydrolyzed under acidic conditions to afford the final product, this compound.

Data Presentation: Miyaura Borylation

The following table summarizes typical quantitative data for the Miyaura borylation step, based on established literature procedures for analogous aryl bromides.[1][2][3]

| Parameter | Value | Notes |

| Reactants | ||

| 3-bromo-5-propoxybenzaldehyde | 1.0 equiv | Limiting reagent |

| Bis(pinacolato)diboron (B₂pin₂) | 1.1 - 1.5 equiv | Slight excess is used to ensure complete consumption of the aryl bromide. |

| Catalyst System | ||

| Pd(dppf)Cl₂·CH₂Cl₂ | 2 - 5 mol % | [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane.[2] |

| Base | ||

| Potassium Acetate (KOAc) | 3.0 equiv | A mild base sufficient to facilitate the catalytic cycle without promoting side reactions.[1] |

| Solvent & Conditions | ||

| Solvent | 1,4-Dioxane or DMSO | Anhydrous, polar aprotic solvent. |

| Temperature | 80 - 100 °C | Sufficient to drive the reaction to completion. |

| Reaction Time | 4 - 12 hours | Monitored by TLC or GC-MS. |

| Outcome | ||

| Expected Yield | 75 - 90% | Isolated yield of 2-(3-formyl-5-propoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. |

Experimental Protocols

Safety Precaution: These procedures should be carried out by trained chemists in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times. All glassware should be oven-dried before use, and the reaction should be conducted under an inert atmosphere (e.g., Nitrogen or Argon).

Step 1: Synthesis of 2-(3-formyl-5-propoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Materials:

-

3-bromo-5-propoxybenzaldehyde

-

Bis(pinacolato)diboron (B₂pin₂)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂)

-

Potassium Acetate (KOAc), anhydrous

-

1,4-Dioxane, anhydrous

Procedure:

-

To an oven-dried Schlenk flask containing a magnetic stir bar, add 3-bromo-5-propoxybenzaldehyde (1.0 equiv), bis(pinacolato)diboron (1.2 equiv), and potassium acetate (3.0 equiv).

-

Add the palladium catalyst, Pd(dppf)Cl₂·CH₂Cl₂ (3 mol %).

-

Seal the flask with a septum, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.

-

Add anhydrous 1,4-dioxane via syringe to achieve a concentration of approximately 0.2 M with respect to the starting aryl bromide.

-

Place the flask in a preheated oil bath at 90 °C and stir vigorously.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 8 hours.

-

Once the starting material is consumed, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the catalyst and inorganic salts. Wash the Celite® pad with additional ethyl acetate.

-

Combine the organic filtrates and concentrate under reduced pressure.

-

Purify the resulting crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 2-(3-formyl-5-propoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane as a solid.

Step 2: Hydrolysis to this compound

Materials:

-

2-(3-formyl-5-propoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

-

Tetrahydrofuran (THF)

-

Hydrochloric Acid (1 M aqueous solution)

-

Ethyl Acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Dissolve the boronic acid pinacol ester from Step 1 (1.0 equiv) in a mixture of THF and 1 M HCl (e.g., a 4:1 v/v mixture).

-

Stir the biphasic solution vigorously at room temperature. The hydrolysis progress can be monitored by TLC. This step is typically complete within 2-4 hours.[4][5]

-

Once hydrolysis is complete, transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with water, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude this compound.

-

The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by trituration with a non-polar solvent to yield the final product as a solid.

Mandatory Visualization

The following diagrams illustrate the experimental workflow and the underlying catalytic mechanism for the core synthesis step.

Caption: Experimental workflow for the synthesis of this compound.

Caption: Catalytic cycle for the Miyaura borylation of an aryl bromide.

References

- 1. researchgate.net [researchgate.net]

- 2. Towards novel tacrine analogues: Pd(dppf)Cl2·CH2Cl2 catalyzed improved synthesis, in silico docking and hepatotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of (3-Formyl-5-propoxyphenyl)boronic acid: A Technical Guide

Disclaimer: As of the date of this publication, specific experimental spectroscopic data for (3-Formyl-5-propoxyphenyl)boronic acid is not extensively available in public literature. This guide provides a predictive analysis based on the known spectral properties of structurally related compounds, including 3-formylphenylboronic acid and other substituted arylboronic acids. The information herein is intended as a reference for researchers involved in the synthesis and characterization of this and similar molecules.

Predicted Spectroscopic Data

The spectral characteristics of this compound are predicted based on the electronic and structural effects of the formyl, propoxy, and boronic acid functional groups on the phenyl ring. The formyl and boronic acid groups are electron-withdrawing and meta-directing, while the propoxy group is an electron-donating, ortho-para director.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for the structural elucidation of organic molecules. The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz). Spectra are referenced to a standard solvent such as dimethyl sulfoxide-d₆ (DMSO-d₆).

Table 1: Predicted ¹H NMR Spectral Data

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Notes |

| -CHO | ~9.9 - 10.1 | Singlet (s) | The aldehyde proton is characteristically found at a very low field. |

| Aromatic H | ~7.8 - 8.0 | Multiplet (m) | Aromatic protons in close proximity to the electron-withdrawing formyl and boronic acid groups will be deshielded. |

| Aromatic H | ~7.5 - 7.7 | Multiplet (m) | Aromatic protons influenced by the propoxy group will be at a relatively higher field. |

| -B(OH)₂ | ~8.0 - 8.5 | Broad Singlet (br s) | The acidic protons of the boronic acid are often broad and may exchange with residual water in the solvent. |

| -OCH₂CH₂CH₃ | ~3.9 - 4.1 | Triplet (t) | Protons on the carbon adjacent to the oxygen atom. |

| -OCH₂CH₂CH₃ | ~1.7 - 1.9 | Sextet | Protons on the central methylene group of the propyl chain. |

| -OCH₂CH₂CH₃ | ~0.9 - 1.1 | Triplet (t) | Protons of the terminal methyl group. |

Table 2: Predicted ¹³C NMR Spectral Data

| Carbon Assignment | Predicted δ (ppm) | Notes |

| -CHO (Carbonyl) | ~190 - 195 | The carbonyl carbon of the aldehyde is significantly deshielded. |

| C-O (Aromatic) | ~158 - 162 | The aromatic carbon attached to the propoxy group. |

| C-B(OH)₂ (Aromatic) | ~130 - 135 | The signal for the carbon attached to the boron atom can be broad or unobserved due to the quadrupolar relaxation of the boron nucleus. |

| C-CHO (Aromatic) | ~135 - 140 | The aromatic carbon attached to the formyl group. |

| Aromatic CH | ~115 - 130 | The chemical shifts of the other aromatic carbons will vary based on their substitution pattern. |

| -OCH₂CH₂CH₃ | ~69 - 72 | Carbon of the methylene group attached to the oxygen. |

| -OCH₂CH₂CH₃ | ~22 - 25 | Carbon of the central methylene group. |

| -OCH₂CH₂CH₃ | ~10 - 12 | Carbon of the terminal methyl group. |

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the key functional groups within a molecule.

Table 3: Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |

| O-H Stretch (Boronic Acid) | 3200 - 3500 | Strong, Broad | Characteristic of hydrogen-bonded dimers. |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium | |

| C-H Stretch (Aldehyde) | 2720 - 2780 and 2820 - 2880 | Medium to Weak | A pair of peaks that are highly characteristic of an aldehyde C-H bond. |

| C=O Stretch (Aldehyde) | 1690 - 1710 | Strong, Sharp | Conjugation with the aromatic ring lowers the frequency. |

| C=C Stretch (Aromatic) | 1580 - 1610 | Medium to Strong | |

| B-O Stretch (Boronic Acid) | 1330 - 1380 | Strong | |

| C-O Stretch (Ether) | 1200 - 1250 | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information regarding the molecular weight and fragmentation pattern of the compound.

Table 4: Predicted Mass Spectrometry Data

| Ion Type | Predicted m/z | Notes |

| [M+H]⁺ | ~209 | The exact mass will exhibit a characteristic isotopic pattern due to the presence of ¹⁰B and ¹¹B isotopes. |

| [M]⁺ | ~208 | Molecular ion. |

| [M-H₂O]⁺ | ~190 | Loss of a water molecule is a common fragmentation pathway for boronic acids. |

| [M-C₃H₇O]⁺ | ~149 | Loss of the propoxy group. |

| [M-B(OH)₂]⁺ | ~163 | Loss of the boronic acid moiety. |

Experimental Protocols

The following protocols are representative of the synthesis and characterization of substituted arylboronic acids and can be adapted for this compound.

Synthesis of Substituted Arylboronic Acids

A common method for the synthesis of arylboronic acids is the reaction of a Grignard or organolithium reagent with a trialkyl borate, followed by acidic hydrolysis.[1][2]

Materials:

-

Substituted aryl halide (e.g., 3-bromo-5-propoxybenzaldehyde)

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (THF)

-

Triisopropyl borate

-

1 M Hydrochloric acid (HCl)

-

Anhydrous sodium sulfate

-

Hexanes

-

Ethyl acetate

Procedure:

-

Under an inert atmosphere (e.g., argon or nitrogen), a solution of the substituted aryl halide (1.0 equivalent) in anhydrous THF is added dropwise to a stirred suspension of magnesium turnings (1.1 equivalents) in anhydrous THF.

-

The reaction mixture is gently heated to initiate the formation of the Grignard reagent.

-

After the Grignard reagent formation is complete, the reaction mixture is cooled to -78 °C.

-

Triisopropyl borate (1.5 equivalents) is added dropwise to the cooled solution.

-

The reaction is allowed to warm to room temperature and stirred for 12-24 hours.

-

The reaction is quenched by the slow addition of 1 M HCl at 0 °C.

-

The aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by recrystallization or column chromatography on silica gel.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

A sample of the purified compound (5-10 mg for ¹H NMR, 20-30 mg for ¹³C NMR) is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

-

¹H and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Chemical shifts are referenced to the residual solvent peak.

Infrared (IR) Spectroscopy:

-

The IR spectrum of the solid sample is obtained using an Attenuated Total Reflectance (ATR) FTIR spectrometer.

-

The spectrum is recorded over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

-

The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile).

-

The solution is analyzed using a high-resolution mass spectrometer (HRMS) with an electrospray ionization (ESI) source to determine the exact mass and confirm the molecular formula.

Visualized Experimental Workflow

The following diagram illustrates a generalized workflow for the synthesis and characterization of arylboronic acids.

Caption: Generalized workflow for the synthesis and characterization of arylboronic acids.

References

An In-depth Technical Guide on the NMR and Mass Spectrometry of (3-Formyl-5-propoxyphenyl)boronic acid

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry characteristics of (3-Formyl-5-propoxyphenyl)boronic acid. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis who are working with or interested in the analytical characterization of this compound. This document outlines the structural properties, provides predicted and expected analytical data, and details the experimental protocols for acquiring such data.

Compound Overview

This compound is an aromatic organic compound containing a phenyl ring substituted with a formyl group, a propoxy group, and a boronic acid moiety. This trifunctional substitution pattern makes it a versatile building block in organic synthesis, particularly in the construction of complex molecules through Suzuki-Miyaura cross-coupling reactions. The presence of the formyl group offers a reactive site for further chemical modifications, while the propoxy group influences the molecule's solubility and electronic properties. The boronic acid group is key to its utility in cross-coupling chemistry and can also interact with diols, a property leveraged in sensor applications.

Chemical Structure:

Figure 1. Chemical Structure of this compound.

Physicochemical and Mass Spectrometry Data

The accurate mass and fragmentation pattern of a molecule are critical for its identification and characterization. High-resolution mass spectrometry (HRMS) is the primary technique used to determine the elemental composition of a compound. The predicted mass spectrometry data for this compound is summarized in the table below.[1]

| Property | Value |

| Molecular Formula | C₁₀H₁₃BO₄ |

| Molecular Weight | 208.02 g/mol |

| Monoisotopic Mass | 208.09068 Da |

Table 1: Physicochemical Properties of this compound. [2]

High-resolution mass spectrometry (HRMS) data provides the most accurate mass measurement, which is crucial for confirming the elemental composition of the molecule. The predicted adducts in electrospray ionization (ESI) mass spectrometry are presented in Table 2.

| Adduct Ion | Predicted m/z |

| [M+H]⁺ | 209.09796 |

| [M+Na]⁺ | 231.07990 |

| [M+K]⁺ | 247.05384 |

| [M+NH₄]⁺ | 226.12450 |

| [M-H]⁻ | 207.08340 |

| [M+HCOO]⁻ | 253.08888 |

| [M+CH₃COO]⁻ | 267.10453 |

Table 2: Predicted m/z Values for this compound Adducts in HRMS. [1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules. For this compound, ¹H, ¹³C, and ¹¹B NMR are the most informative experiments. While experimental spectra for this specific molecule are not publicly available, expected chemical shifts can be predicted based on the analysis of structurally similar compounds such as 3-formylphenylboronic acid and other substituted phenylboronic acids.

¹H NMR Spectroscopy

The ¹H NMR spectrum will provide information on the number of different types of protons and their connectivity. The expected chemical shifts (in ppm) in a suitable solvent like DMSO-d₆ are as follows:

| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Integration |

| Aldehyde (-CHO) | 9.9 - 10.1 | Singlet | 1H |

| Aromatic (Ar-H) | 7.5 - 8.0 | Multiplet | 3H |

| Boronic acid (-B(OH)₂) | 8.0 - 8.5 (broad) | Singlet | 2H |

| Methylene (-OCH₂-) | 3.9 - 4.1 | Triplet | 2H |

| Methylene (-CH₂CH₃) | 1.6 - 1.8 | Sextet | 2H |

| Methyl (-CH₃) | 0.9 - 1.1 | Triplet | 3H |

Table 3: Predicted ¹H NMR Chemical Shifts for this compound.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The expected chemical shifts are detailed below:

| Carbon Assignment | Expected Chemical Shift (ppm) |

| Aldehyde (-CHO) | 190 - 193 |

| Aromatic (C-O) | 158 - 162 |

| Aromatic (C-CHO) | 135 - 138 |

| Aromatic (C-B) | 130 - 135 (broad) |

| Aromatic (C-H) | 115 - 130 |

| Methylene (-OCH₂-) | 68 - 72 |

| Methylene (-CH₂CH₃) | 21 - 25 |

| Methyl (-CH₃) | 9 - 12 |

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound.

¹¹B NMR Spectroscopy

¹¹B NMR is particularly useful for studying boronic acids. The chemical shift and signal width are sensitive to the coordination state of the boron atom. A single, broad signal is expected for the trigonal planar (sp²) boronic acid.

| Boron Assignment | Expected Chemical Shift (ppm) |

| -B(OH)₂ | 28 - 32 |

Table 5: Predicted ¹¹B NMR Chemical Shift for this compound.

Experimental Protocols

The following sections detail the standard operating procedures for acquiring NMR and mass spectrometry data for this compound.

Mass Spectrometry

Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source is recommended.

Sample Preparation:

-

Accurately weigh approximately 1 mg of this compound.

-

Dissolve the sample in 1 mL of a suitable solvent, such as methanol or acetonitrile.

-

Further dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.

-

The mobile phase should consist of a mixture of water and an organic solvent (e.g., methanol or acetonitrile) with a small amount of an acid (e.g., 0.1% formic acid) for positive ion mode or a base (e.g., 0.1% ammonium hydroxide) for negative ion mode to enhance ionization.

Instrumental Parameters:

-

Ionization Mode: ESI positive and negative.

-

Capillary Voltage: 3-4 kV.

-

Source Temperature: 100-150 °C.

-

Desolvation Temperature: 250-350 °C.

-

Mass Range: m/z 50-500.

-

Acquisition Mode: Full scan.

NMR Spectroscopy

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). DMSO-d₆ is often a good choice for boronic acids due to its ability to dissolve the sample and exchange with the acidic B(OH)₂ protons.

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment (e.g., zg30).

-

Number of Scans: 16-64.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 0-12 ppm.

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Relaxation Delay: 2 seconds.

-

Spectral Width: 0-220 ppm.

¹¹B NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans: 128-1024.

-

Relaxation Delay: 0.5-1 second.

-

Spectral Width: -100 to 100 ppm.

-

Note: A quartz NMR tube is recommended to avoid background signals from borosilicate glass.

Visualizations

The following diagrams illustrate the analytical workflow and a key interaction of boronic acids.

References

Navigating the Stability Landscape of (3-Formyl-5-propoxyphenyl)boronic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(3-Formyl-5-propoxyphenyl)boronic acid, a bespoke building block in medicinal chemistry and materials science, presents unique stability challenges inherent to the arylboronic acid class. A thorough understanding of its physical and chemical stability is paramount for successful drug development, ensuring efficacy, safety, and a viable shelf-life. This guide provides a comprehensive overview of the stability profile of this compound, detailing potential degradation pathways, recommended analytical methodologies, and experimental protocols for its assessment.

Physicochemical Properties

While specific experimental data for this compound is not extensively published, its properties can be inferred from its structure and data on analogous compounds.

| Property | Anticipated Characteristic | Rationale/Notes |

| Appearance | White to off-white solid | Typical for arylboronic acids.[1] |

| Solubility | Sparingly soluble in cold water, more soluble in hot water and organic solvents (e.g., ethanol, methanol, THF). | The presence of the polar boronic acid and formyl groups enhances solubility in polar solvents. The propoxy group adds some lipophilicity. |

| pKa | Estimated to be in the range of 8-10. | Arylboronic acids are weak Lewis acids.[2] The electron-withdrawing nature of the formyl group may slightly decrease the pKa compared to unsubstituted phenylboronic acid. |

Chemical Stability and Degradation Pathways

Arylboronic acids are susceptible to several degradation pathways, which must be carefully considered during synthesis, purification, formulation, and storage. The principal degradation routes are protodeboronation and oxidation. The presence of a formyl group on the phenyl ring of the target molecule can influence its susceptibility to these pathways.

Protodeboronation

Protodeboronation is the hydrolytic cleavage of the carbon-boron bond, resulting in the formation of the corresponding arene (3-propoxybenzaldehyde) and boric acid.[3] This process is often the most significant degradation pathway for arylboronic acids.

Factors Influencing Protodeboronation:

-

pH: The rate of protodeboronation is highly pH-dependent. It is generally slowest around pH 5 and increases in both acidic and basic conditions.[4]

-

Water Content: As a hydrolytic process, the presence of water is essential for protodeboronation.

-

Temperature: Higher temperatures accelerate the rate of degradation.

-

Catalysts: Certain metal ions can catalyze protodeboronation.[4]

The electron-withdrawing formyl group in the meta position of this compound may influence the rate of protodeboronation.

Oxidation

Arylboronic acids can undergo oxidation to form the corresponding phenol.[5][6] This can be mediated by various oxidizing agents, including atmospheric oxygen, peroxides, and certain metal ions.[5][6] For this compound, this would result in the formation of 3-formyl-5-propoxyphenol.

Factors Influencing Oxidation:

-

Presence of Oxidants: Exposure to air, peroxides (which can form in certain solvents like THF), or other oxidizing agents will promote this degradation.

-

Light: Photolytic conditions can sometimes initiate oxidative degradation.

-

Metal Ions: Transition metals can act as catalysts for oxidation.

Trimerization (Dehydration)

Arylboronic acids can undergo reversible dehydration to form cyclic trimeric anhydrides, known as boroxines.[7] While this is a reversible process, the formation of boroxines can complicate analysis and affect solubility.[8]

Factors Influencing Trimerization:

-

Water Content: This is an equilibrium process; lower water content favors boroxine formation.

-

Solid State vs. Solution: Trimerization is more prevalent in the solid state or in non-aqueous solutions.

Below is a diagram illustrating the potential degradation pathways of this compound.

References

- 1. nbinno.com [nbinno.com]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion-Ate Interface - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. andersonsprocesssolutions.com [andersonsprocesssolutions.com]

- 5. Catabolism of Arylboronic Acids by Arthrobacter nicotinovorans Strain PBA - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 4-Formylphenylboronic acid - Wikipedia [en.wikipedia.org]

- 8. DSpace [kuscholarworks.ku.edu]

An In-depth Technical Guide on the Solubility of (3-Formyl-5-propoxyphenyl)boronic acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of (3-Formyl-5-propoxyphenyl)boronic acid. Due to the absence of specific quantitative solubility data for this compound in publicly available literature, this document extrapolates expected solubility trends based on the known behavior of structurally similar arylboronic acids, such as phenylboronic acid and isobutoxyphenylboronic acid.[1][2] Detailed experimental protocols for determining both thermodynamic and kinetic solubility are provided to enable researchers to generate precise data for their specific applications. Furthermore, this guide includes key experimental and reaction pathway visualizations relevant to the application of this compound to provide a broader context for its utility in synthetic chemistry.

Introduction to this compound

This compound is a substituted arylboronic acid of significant interest in organic synthesis. Its structure incorporates three key functional groups: a boronic acid moiety, a phenyl ring, and an aldehyde (formyl) group, along with a propoxy substituent. The boronic acid group is a cornerstone for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds. The aldehyde and propoxy groups modulate the molecule's electronic properties, polarity, and steric profile, which in turn influence its reactivity and physical properties, including solubility. A thorough understanding of its solubility in various organic solvents is critical for its effective use in reaction optimization, purification processes, and formulation development.

Expected Solubility Profile

It is important to note that boronic acids can undergo dehydration to form cyclic anhydrides known as boroxines, a process that can be influenced by solvent and temperature and may complicate solubility measurements.[2]

Table 1: Expected Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Expected Solubility | Rationale / Notes |

| Ethers | Tetrahydrofuran (THF), Dioxane, Diethyl Ether | High | Ethers are effective solvents for arylboronic acids, likely due to Lewis acid-base interactions.[3] |

| Ketones | Acetone, 3-Pentanone | High | Ketones are polar aprotic solvents that show good solvating power for phenylboronic acid.[2][3] |

| Chlorinated | Chloroform, Dichloromethane (DCM) | Moderate | Phenylboronic acid exhibits moderate solubility in chloroform.[3] |

| Alcohols | Methanol, Ethanol | Moderate to High | Alcohols are polar protic solvents and can engage in hydrogen bonding, though esterification is a potential side reaction. |

| Aromatic Hydrocarbons | Toluene, Benzene | Low to Moderate | Generally lower solubility than in polar aprotic solvents. Often used in Suzuki-Miyaura reactions. |

| Aliphatic Hydrocarbons | Hexanes, Methylcyclohexane | Very Low | Arylboronic acids show very low solubility in nonpolar hydrocarbon solvents.[2][3] |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | These highly polar solvents are generally effective at dissolving a wide range of organic compounds. |

This table is predictive and based on the behavior of analogous compounds. Experimental verification is required for precise quantitative data.

Experimental Protocols for Solubility Determination

To obtain precise quantitative data, the following established experimental protocols are recommended.

This method determines the equilibrium solubility of a compound in a given solvent at a specific temperature.

Methodology:

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of excess solid at the end of the experiment is crucial.

-

Equilibration: Seal the vials securely and agitate them at a constant temperature (e.g., 25 °C) using a shaker or rotator for an extended period (typically 24 to 48 hours) to ensure the solution reaches equilibrium.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the same constant temperature for several hours to allow the excess solid to settle.

-

Sampling and Dilution: Carefully withdraw a known volume of the supernatant from each vial, ensuring no solid particles are transferred. This is often done using a filtered syringe. Dilute the collected aliquot with a suitable solvent to a concentration within the analytical instrument's linear range.

-

Quantification: Analyze the concentration of the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result is typically expressed in mg/mL or mol/L.

This synthetic method involves measuring the temperature at which a solid-liquid mixture of known composition becomes a clear solution upon controlled heating.[2]

Methodology:

-

Sample Preparation: Accurately weigh a known amount of this compound and the desired organic solvent into a jacketed glass vessel equipped with a magnetic stirrer and a temperature probe.

-

Heating and Observation: Begin stirring the mixture and slowly increase the temperature of the vessel at a controlled rate (e.g., 0.2–0.5 K/min).

-

Clarity Point Detection: Continuously monitor the mixture. The temperature at which the last solid particles disappear, resulting in a perfectly clear solution, is recorded as the solubility temperature for that specific composition. This "clearing point" can be detected visually or by using a light-scattering (turbidity) probe for higher accuracy.[1][2]

-

Data Collection: Repeat the procedure for several different compositions of solute and solvent to generate a solubility curve (solubility vs. temperature).

Visualization of Key Workflows

The following diagrams illustrate logical and experimental workflows relevant to the study and application of this compound.

References

Reactivity of the Formyl Group in Substituted Phenylboronic Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Formylphenylboronic acids (FPBAs) are a class of bifunctional organic compounds that have garnered significant attention in synthetic chemistry, materials science, and drug development.[1] Possessing both a reactive formyl (aldehyde) group and a versatile boronic acid moiety, these molecules serve as powerful building blocks for complex molecular architectures.[1] This technical guide provides an in-depth exploration of the reactivity of the formyl group within substituted phenylboronic acids. We will examine the chemoselectivity of reactions, the profound influence of the isomeric position (ortho, meta, or para) of the formyl group, and the impact of other substituents on the phenyl ring. This document summarizes key chemical transformations, presents quantitative data in structured tables, details relevant experimental protocols, and uses logical diagrams to illustrate core concepts.

The Duality of Reactivity: Formyl vs. Boronic Acid

The core chemical utility of formylphenylboronic acids stems from the presence of two distinct functional groups, each with its own characteristic reactivity. The boronic acid group is renowned for its participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds.[2][3] Conversely, the formyl group undergoes a wide range of classical aldehyde reactions, including condensation, reduction, and oxidation.

The central challenge and opportunity in the chemistry of FPBAs is achieving chemoselectivity—selectively reacting one functional group while leaving the other intact. This controlled reactivity allows for multi-step syntheses where each functional group can be addressed sequentially.

Caption: Chemoselective reaction pathways in formylphenylboronic acids.

The Critical Role of Isomeric Position

The relative position of the formyl and boronic acid groups on the phenyl ring dramatically alters the molecule's properties and reactivity.

ortho-Formylphenylboronic Acid (2-FPBA)

The ortho isomer exhibits unique behavior due to the proximity of the two functional groups. 2-FPBA exists in a tautomeric equilibrium with its cyclic form, 3-hydroxybenzoxaborole.[4][5][6] This intramolecular cyclization is significant, as it influences the compound's acidity and can lead to intramolecular catalysis, accelerating certain reactions.[6][7] For instance, the condensation of 2-FPBA with α-effect amines (like hydroxylamines) to form oximes can be five orders of magnitude faster than similar reactions with other aldehydes, with rate constants reaching up to 10⁴ M⁻¹s⁻¹.[8] This property is highly valuable for bioconjugation and dynamic combinatorial chemistry.[8][9]

Caption: Tautomeric equilibrium of 2-formylphenylboronic acid.

meta- and para-Formylphenylboronic Acids (3-FPBA and 4-FPBA)

In the meta and para isomers, the formyl and boronic acid groups are sterically and electronically more isolated. Consequently, they behave more as independent functional groups.[10] This characteristic is advantageous for synthetic strategies that require one group to be a passive spectator while the other reacts. A prime example is the use of 4-FPBA in Suzuki-Miyaura cross-coupling reactions to synthesize complex biaryl aldehydes, where the formyl group remains intact throughout the catalytic cycle.[10][11]

Key Transformations and Quantitative Data

The reactivity of the formyl and boronic acid groups can be quantified through various parameters, including reaction yields and acidity constants (pKa).

Reactions at the Boronic Acid Moiety: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone reaction for FPBAs, tolerating the formyl group well.[12] The reaction's efficiency can be influenced by the electronic and steric nature of the coupling partners.[10]

Table 1: Representative Yields in Suzuki-Miyaura Coupling of Formylphenylboronic Acids

| Boronic Acid Isomer | Coupling Partner | Catalyst System | Yield (%) | Reference |

|---|---|---|---|---|

| 4-Formylphenylboronic acid | 2-Bromopyridine-3-carboxylic acid | Pd(OAc)₂ / PPh₃ | 90 | [10] |

| 4-Formylphenylboronic acid | 6-Bromopyridine-2-carboxylic acid | Pd(OAc)₂ / PPh₃ | 40 | [10] |

| 3-Formylphenylboronic acid | 2-Bromopyridine-3-carboxylic acid | Pd(OAc)₂ / PPh₃ | 80 | [10] |

| 2-Formylphenylboronic acid | 2-Bromopyridine-3-carboxylic acid | Pd(OAc)₂ / PPh₃ | 20 |[10] |

Note: Yields are highly dependent on specific reaction conditions.

Influence of Ring Substituents on Acidity (pKa)

Substituents on the phenyl ring significantly impact the Lewis acidity of the boronic acid group. Electron-withdrawing groups, such as fluorine or trifluoromethyl, generally increase acidity (lower pKa).[5][6] This effect is modulated by the substituent's position due to a combination of inductive and mesomeric effects.[6]

Table 2: Acidity (pKa) of Substituted 2-Formylphenylboronic Acids

| Compound | pKa | Reference |

|---|---|---|

| 2-Formylphenylboronic acid | 6.50 | [5] |

| 3-Fluoro-2-formylphenylboronic acid | 5.59 | [5] |

| 4-Fluoro-2-formylphenylboronic acid | 6.09 | [5] |

| 5-Fluoro-2-formylphenylboronic acid | 6.00 | [5] |

| 6-Fluoro-2-formylphenylboronic acid | 5.25 | [5] |

| 5-Trifluoromethyl-2-formylphenylboronic acid | 5.70 |[5] |

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are representative protocols for common transformations involving FPBAs.

Synthesis of 4-Formylphenylboronic Acid

A common synthesis route involves the protection of the aldehyde, followed by metal-halogen exchange and reaction with a borate ester.[13]

-

Acetal Protection: 4-Bromobenzaldehyde is reacted with an alcohol (e.g., ethanol) and an acid catalyst to protect the aldehyde group as a diethyl acetal.

-

Grignard Formation: The resulting 1-bromo-4-(diethoxymethyl)benzene is reacted with magnesium turnings, often activated with 1,2-dibromoethane and ultrasound, to form the Grignard reagent.[13]

-

Borylation: The Grignard reagent is then reacted with a trialkyl borate (e.g., tri-n-butyl borate) at low temperature.

-

Deprotection/Hydrolysis: Acidic workup (e.g., with HCl) hydrolyzes the boronic ester and the acetal simultaneously to yield 4-formylphenylboronic acid.[13]

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol describes the synthesis of a formyl-substituted biaryl.[12]

-

Reaction Setup: To a round-bottomed flask equipped with a condenser and magnetic stirrer, add the aryl halide (1.0 eq), the formylphenylboronic acid (1.1 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a solvent (e.g., n-propanol or a toluene/water mixture).

-

Base Addition: Add an aqueous solution of a base (e.g., 2M Na₂CO₃, 2.0 eq).

-

Reaction: Heat the mixture to reflux under an inert atmosphere (e.g., Nitrogen or Argon) and monitor by TLC until the starting material is consumed.

-

Workup: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by recrystallization or column chromatography.

Protocol for Chemoselective Reduction of the Formyl Group

This protocol details the reduction of a biaryl aldehyde to a biaryl alcohol, leaving other functional groups intact.[12]

-

Dissolution: Dissolve the formyl-containing compound (1.0 eq) in a suitable solvent, such as methanol or ethanol, in an Erlenmeyer flask.

-

Reduction: Cool the solution in an ice bath. Add sodium borohydride (NaBH₄, 1.2 eq) portion-wise while stirring.

-

Reaction: Allow the mixture to stir at room temperature for 20-30 minutes after the addition is complete.

-

Quenching: Carefully quench the reaction by pouring it into a beaker containing cold water and 1M HCl to neutralize excess NaBH₄.

-

Isolation: Filter the resulting precipitate via vacuum filtration, wash with cold water, and dry to obtain the crude alcohol product. Further purification can be done by recrystallization.

Caption: Experimental workflow for synthesis of a biaryl alcohol.

Conclusion

Substituted formylphenylboronic acids are exceptionally versatile reagents whose reactivity is governed by a delicate interplay between the formyl group, the boronic acid moiety, and the overall substitution pattern of the aromatic ring. The isomeric position of the formyl group is the most critical determinant of its chemical behavior, with the ortho isomer displaying unique properties due to its ability to form a cyclic benzoxaborole tautomer. This feature enables applications in catalysis and bioconjugation that are inaccessible to the meta and para isomers. For drug development professionals and synthetic chemists, a thorough understanding of these structure-reactivity relationships is paramount for designing efficient and selective synthetic routes to novel and complex molecules.

References

- 1. nbinno.com [nbinno.com]

- 2. jnsparrowchemical.com [jnsparrowchemical.com]

- 3. m.youtube.com [m.youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. The role of boronic acids in accelerating condensation reactions of α-effect amines with carbonyls - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB01193D [pubs.rsc.org]

- 9. Iminoboronate Formation Leads to Fast and Reversible Conjugation Chemistry of α-Nucleophiles at Neutral pH - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. 4-Formylphenylboronic acid | 87199-17-5 [chemicalbook.com]

- 12. www1.udel.edu [www1.udel.edu]

- 13. 4-Formylphenylboronic acid - Wikipedia [en.wikipedia.org]

Role of the propoxy group in modifying boronic acid reactivity

An In-Depth Technical Guide on the Role of the Propoxy Group in Modifying Boronic Acid Reactivity

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Boronic acids and their derivatives are foundational pillars in modern organic chemistry and medicinal chemistry, prized for their versatility in carbon-carbon bond formation and their unique ability to interact with biological targets. The conversion of a boronic acid to a boronate ester is a critical strategy for modulating its reactivity, stability, and solubility. While esters derived from diols like pinacol and neopentyl glycol are extensively studied, simple alkoxy derivatives such as propoxy esters represent a fundamental modification. This guide elucidates the role of the propoxy group by examining the established principles of steric and electronic effects that govern boronate ester chemistry. The propoxy group, by forming a boronate ester, enhances stability against degradation pathways like oxidation and protodeboronation, albeit at the cost of reduced reactivity compared to the parent boronic acid.[1] This trade-off is central to its application, allowing for the controlled participation of the boron moiety in critical reactions like the Suzuki-Miyaura cross-coupling and enabling its use in prodrug strategies where slow release of the active boronic acid is desired.

The Influence of the Propoxy Group on Boronic Acid Properties

The transformation of a boronic acid (R-B(OH)₂) into a dipropoxy boronate ester (R-B(OPr)₂) fundamentally alters the electronic environment and steric accessibility of the boron center. These changes are key to understanding its modified reactivity.

Electronic Effects

Boronic acids are Lewis acids due to the electron-deficient sp²-hybridized boron atom with its vacant p-orbital.[2] The hydroxyl groups are weakly electron-donating. When replaced by propoxy groups, the oxygen lone pairs conjugate more effectively with the boron's empty p-orbital. This increased electron donation reduces the Lewis acidity of the boron center.[3]

Consequences of Reduced Lewis Acidity:

-

Decreased Reactivity: In reactions like the Suzuki-Miyaura coupling, the key transmetalation step often requires activation by a base to form a more nucleophilic tetrahedral "ate" complex (R-B(OPr)₂(Base)⁻).[4][5] A less Lewis-acidic boronate ester is less readily activated, generally leading to slower reaction rates compared to the free boronic acid.[3][6]

-

Increased Stability: The reduced electrophilicity of the boron atom makes the C-B bond less susceptible to cleavage. This significantly enhances stability against common degradation pathways:

-

Protodeboronation: Cleavage of the C-B bond by a proton source, a common side reaction under acidic or even neutral aqueous conditions.[7][8]

-

Oxidative Deboronation: Irreversible oxidation of the C-B bond, often initiated by reactive oxygen species, which can be a major issue in biological contexts.[9][10]

-

Steric Effects

The size and conformation of the esterifying group influence the accessibility of the boron atom. The propoxy group, particularly the bulkier isopropoxy isomer, imparts greater steric hindrance than simple hydroxyl groups.

Consequences of Steric Hindrance:

-

Slower Reaction Rates: Increased steric bulk can hinder the approach of reagents to the boron center. In the Suzuki-Miyaura cycle, this can slow the formation of the pre-transmetalation intermediate with the palladium complex.[11] Studies on ortho-substituted arylboronic acids have shown that steric hindrance can significantly impede the transmetalation step.

-

Enhanced Stability: The steric shield provided by the propoxy groups further protects the C-B bond from chemical attack, complementing the electronic stabilizing effect. This is particularly true for boronate esters derived from sterically hindered alcohols.[8][12]

Quantitative Data Analysis and Reactivity Comparison

While specific kinetic and thermodynamic data for simple propoxy boronate esters are not extensively documented in literature, their properties can be reliably inferred from comparative studies of other alkyl boronate esters. Boronate esters are generally more stable but less reactive than the parent boronic acids.[1][6]

Table 1: Comparative Properties of Boronic Acid Derivatives

This table summarizes general properties and expected trends. The values for propoxy esters are extrapolated based on the behavior of similar alkyl esters.

| Property | Arylboronic Acid (ArB(OH)₂) | Arylboronic Acid Pinacol Ester | Arylboronic Acid n-Propyl Ester (Predicted) |

| Physical State | Typically crystalline solids[7] | Crystalline solids or oils[7] | Expected to be liquid or low-melting solid |

| Stability | Moderate; susceptible to dehydration to form boroxines and protodeboronation.[1][7] | High; stable to air, moisture, and silica gel chromatography.[3] | High; expected to be stable to air and moisture, likely purifiable via chromatography. |

| Solubility | Soluble in polar solvents; often sparingly soluble in apolar solvents.[3] | Readily soluble in apolar organic solvents.[3] | Expected to be highly soluble in apolar organic solvents. |

| Lewis Acidity | Higher | Lower[3] | Lower than boronic acid |

| Reactivity in SM Coupling | High (often the most reactive)[6] | Moderate; requires activation but offers better handling.[11] | Moderate; slower than boronic acid, reactivity tunable with conditions. |

| pKa (Aqueous) | ~8.5 - 10 (substituent dependent)[13][14] | Esterification typically lowers pKa by ~2-3 units.[15] | Expected to have a lower pKa than the parent boronic acid. |

Table 2: Representative Yields in Suzuki-Miyaura Coupling

The following data, adapted from studies on various alkyl boronates, illustrates the general reactivity patterns in C(sp³)-C(sp²) cross-coupling, which are applicable to propoxy derivatives. High yields are achievable, though reaction times may be longer than with more reactive boron species.[16]

| Alkyl Boronate Ester | Coupling Partner | Product Yield (%) | Reference Context |

| Methylboronic neopentyldiol ester | 2-bromonaphthalene | 81% | Illustrates high efficiency for primary alkyl boronates.[16] |

| Cyclopropylboronic neopentyldiol ester | 2-bromonaphthalene | 94% | Shows applicability to strained ring systems.[16] |

| n-Pentylboronic pinacol ester | DNA-conjugated aryl bromide | 40% | Demonstrates moderate reactivity for unactivated long-chain alkyls.[17] |

| n-Hexylboronic pinacol ester | DNA-conjugated aryl bromide | 55% | Similar to above, showing chain length influence.[17] |

Mechanistic Role in Key Reactions

The primary utility of converting a boronic acid to its propoxy ester is to leverage the stability-reactivity trade-off in a controlled manner.

Suzuki-Miyaura Cross-Coupling

In the Suzuki-Miyaura reaction, the boronate ester serves as a stable, handleable precursor to the active boron species.[4] The catalytic cycle demonstrates where the propoxy group exerts its influence.

Caption: The Suzuki-Miyaura catalytic cycle. The propoxy boronate ester is activated by a base to form a borate "ate" complex, which then undergoes transmetalation with the Pd(II) intermediate.

Boronic Acids in Drug Development

Boronic acids are potent inhibitors of serine proteases, where the boron atom forms a reversible covalent bond with the catalytic serine residue. Propoxy esters can be used in a prodrug strategy. The ester masks the active boronic acid, potentially improving oral bioavailability and metabolic stability. In vivo, esterases can hydrolyze the propoxy groups to release the active drug at the target site.

Caption: Prodrug activation workflow. The stable propoxy boronate ester is hydrolyzed in vivo to release the active boronic acid, which then inhibits its biological target.

Experimental Protocols

The following are representative protocols. Researchers should optimize conditions for their specific substrates.

Protocol: Synthesis of Aryl di-n-Propyl Boronate Ester

This protocol is based on the general method of reacting a Grignard reagent with a trialkyl borate.[2][18]

Materials:

-

Aryl Bromide (1.0 equiv)

-

Magnesium turnings (1.2 equiv)

-

Iodine (1 crystal, as initiator)

-

Anhydrous Tetrahydrofuran (THF)

-

Tri-n-propyl borate (1.5 equiv)

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Grignard Formation: To a flame-dried, three-neck flask under an inert atmosphere (Argon or Nitrogen), add magnesium turnings. Add a crystal of iodine and gently warm the flask with a heat gun until the purple iodine vapor is visible to activate the magnesium.

-

Allow the flask to cool to room temperature. Add anhydrous THF to cover the magnesium.

-

Dissolve the aryl bromide in anhydrous THF and add it dropwise to the magnesium suspension via an addition funnel. The reaction is exothermic and may require an ice bath to maintain a gentle reflux. Stir until the magnesium is consumed (typically 1-2 hours).

-

Borylation: Cool the freshly prepared Grignard reagent to -78 °C using a dry ice/acetone bath.

-

Slowly add tri-n-propyl borate dropwise via syringe. Maintain the temperature at -78 °C during the addition to prevent over-addition.

-

After the addition is complete, allow the reaction to warm slowly to room temperature and stir overnight.

-

Work-up and Purification: Quench the reaction by slowly adding 1 M HCl at 0 °C until the aqueous layer is acidic.

-

Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

-

Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude aryl di-n-propyl boronate ester can be purified by vacuum distillation or column chromatography on silica gel.

Protocol: Comparative Suzuki-Miyaura Coupling Experiment

This protocol allows for the comparison of reactivity between a boronic acid and its propoxy ester derivative.

Materials:

-

Aryl Halide (e.g., 4-Bromoanisole, 1.0 equiv)

-

Boronic Acid (e.g., Phenylboronic Acid, 1.2 equiv) - Reaction A

-

Boronic Ester (e.g., Phenyl di-n-propyl boronate, 1.2 equiv) - Reaction B

-

Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.03 equiv)

-

Base (e.g., K₂CO₃, 2.0 equiv)

-

Solvent System (e.g., Toluene/Ethanol/Water, 4:1:1)

-

Internal Standard (e.g., Dodecane) for GC analysis

Procedure:

-